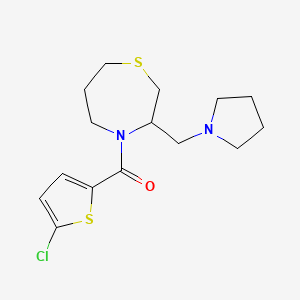
(5-Chlorothiophen-2-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chlorothiophen-2-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C15H21ClN2OS2 and its molecular weight is 344.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(5-Chlorothiophen-2-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C12H19ClN2S
- Molar Mass: 258.81 g/mol
- IUPAC Name: this compound
This compound features a thiophene ring, a pyrrolidine moiety, and a thiazepane structure, contributing to its unique biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Cannabinoid Receptors: Some studies suggest that thiophene derivatives can modulate cannabinoid receptors, which are involved in pain regulation and neuroprotection. These interactions may lead to anti-inflammatory effects and pain relief .
- Neurotransmitter Systems: The presence of the pyrrolidine moiety suggests potential activity on neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This could implicate the compound in mood regulation and anxiety disorders .
- Antimicrobial Activity: Thiazepane derivatives have shown promise in antimicrobial assays, indicating that this compound may possess antibacterial or antifungal properties .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Pain Management: A study investigated the efficacy of thiophene derivatives in chronic pain models. Results indicated significant analgesic effects comparable to traditional analgesics, suggesting a role in pain management therapies .
- Anxiety Disorders: Research involving animal models of anxiety showed that compounds similar to this compound exhibited anxiolytic properties, potentially through modulation of serotonin receptors .
- Antimicrobial Applications: A clinical trial assessed the effectiveness of thiazepane derivatives against resistant bacterial strains. The findings revealed promising results, indicating that these compounds could serve as alternatives to conventional antibiotics .
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS2/c16-14-5-4-13(21-14)15(19)18-8-3-9-20-11-12(18)10-17-6-1-2-7-17/h4-5,12H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPRMLRXTCZQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














